molecular formula C14H18N2O B3249769 Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one CAS No. 1969288-70-7

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No. B3249769
CAS RN: 1969288-70-7
M. Wt: 230.31
InChI Key: RZDNWXGLKFTFQQ-OLZOCXBDSA-N
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Description

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, also known as Rac-BMS-986, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one exerts its therapeutic effects by modulating specific molecular targets in the body. It has been shown to inhibit the activity of several enzymes and receptors, including histone deacetylases, BET bromodomains, and the NLRP3 inflammasome. By targeting these pathways, Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one can regulate gene expression, reduce inflammation, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one has been found to have a range of biochemical and physiological effects, depending on the target pathway. It has been shown to reduce the production of inflammatory cytokines, such as IL-1β and IL-18, and increase the expression of pro-apoptotic genes, such as BAX and caspase-3. Additionally, it has been found to inhibit the growth of cancer cells and induce cell cycle arrest in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is its high purity and potency, which makes it suitable for use in a wide range of laboratory experiments. However, its complex synthesis method and relatively high cost may limit its use in large-scale studies. Additionally, its potential toxicity and side effects in vivo require further investigation.

Future Directions

There are several potential future directions for the research and development of Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one. One area of interest is its application in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, its potential use as a therapeutic agent in cancer and inflammatory diseases requires further investigation. Finally, the development of more efficient and cost-effective synthesis methods may enable broader use of Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one in the scientific community.
In conclusion, Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a promising compound with potential applications in a wide range of therapeutic areas. Its complex synthesis method and potential side effects require further investigation, but its potency and specificity make it a valuable tool for scientific research. With continued research and development, Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one may become a key player in the fight against cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one has been found to exhibit potent activity against a wide range of disease targets, including cancer, inflammation, and neurological disorders. Several studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(3aR,7aS)-5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14-13-6-7-16(10-12(13)8-15-14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDNWXGLKFTFQQ-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C(=O)NC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]2[C@H]1C(=O)NC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

CAS RN

1955556-62-3
Record name rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 2
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 3
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 4
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 5
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Reactant of Route 6
Reactant of Route 6
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one

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